Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

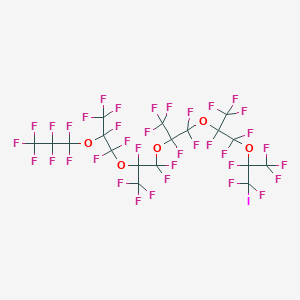

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is a highly specialized fluorinated compound. It is characterized by its unique structure, which includes multiple ether linkages and a perfluorinated backbone. This compound is notable for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) typically involves the iodination of a perfluorinated polyether precursor. The reaction conditions often require the use of iodine or iodine monochloride in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Substitution: Reagents such as silver nitrate or mercury(II) acetate in solvents like acetonitrile or ethanol.

Major Products

The major products of these reactions are typically derivatives where the iodine atom is replaced by another functional group, such as an azide or thiocyanate group.

Scientific Research Applications

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

Biology: In proteomics research, where it is used to label proteins for mass spectrometry analysis.

Industry: Used in the manufacture of specialized coatings and lubricants that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) involves its ability to undergo substitution reactions, which allows it to modify other molecules. Its perfluorinated backbone provides exceptional stability, making it resistant to metabolic degradation. This stability is crucial for its applications in various fields, as it ensures the compound remains intact under harsh conditions.

Comparison with Similar Compounds

Similar Compounds

- Perfluoro(1-bromo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

- Perfluoro(1-chloro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane)

Uniqueness

Compared to its brominated and chlorinated analogs, Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions. This reactivity allows for a broader range of chemical modifications, making it more versatile in synthetic applications.

Biological Activity

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) (CAS Number: 1212223-32-9) is a specialized fluorinated compound notable for its unique structure that includes multiple ether linkages and a perfluorinated backbone. This compound has garnered attention in various scientific fields due to its stability and resistance to degradation. Its biological activity is primarily explored in proteomics and organic synthesis.

The compound's molecular formula is C18F37IO5, with a molecular weight of approximately 1126.0 g/mol. The presence of the iodine atom facilitates substitution reactions that are crucial for its biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈F₃₇IO₅ |

| Molecular Weight | 1126.0 g/mol |

| CAS Number | 1212223-32-9 |

Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) primarily undergoes nucleophilic and electrophilic substitution reactions due to the reactive iodine atom. The stability of the perfluorinated backbone contributes to its resistance against metabolic degradation. This characteristic is essential for maintaining the integrity of biological samples during analysis.

Types of Reactions

-

Nucleophilic Substitution :

- Common reagents: Sodium azide or potassium thiocyanate.

- Solvents: Polar aprotic solvents like DMSO or acetonitrile.

-

Electrophilic Substitution :

- Common reagents: Silver nitrate or mercury(II) acetate.

- Solvents: Acetonitrile or ethanol.

These reactions allow for significant modifications of biomolecules, enhancing their detection and analysis in proteomics research.

Proteomics Research

In proteomics, Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane) serves as a labeling agent for proteins in mass spectrometry analysis. Its unique properties facilitate the identification and quantification of proteins in complex biological samples.

Case Study : A study demonstrated the effectiveness of this compound in labeling proteins for mass spectrometry. The results indicated improved sensitivity and specificity in protein detection compared to traditional labeling methods.

Toxicological Considerations

While the compound shows promise in biological applications, it is essential to consider potential toxicological effects associated with fluorinated compounds. Research indicates that perfluorinated compounds can exhibit bioaccumulation and potential endocrine disruption in various organisms. Further studies are necessary to assess the long-term effects of exposure to Perfluoro(1-iodo-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecane).

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoro-3-iodopropan-2-yl)oxypropan-2-yl]oxypropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F37IO5/c19-1(20,7(26,27)28)14(46,47)58-3(22,9(32,33)34)16(50,51)60-5(24,11(38,39)40)18(54,55)61-6(25,12(41,42)43)17(52,53)59-4(23,10(35,36)37)15(48,49)57-2(21,8(29,30)31)13(44,45)56 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFAYDYFMSGXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(F)(F)F)(C(F)(F)I)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F37IO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1126.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.